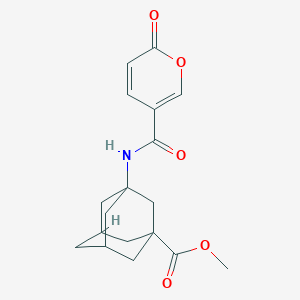

Quinoxalin-6-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

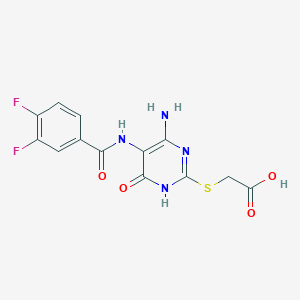

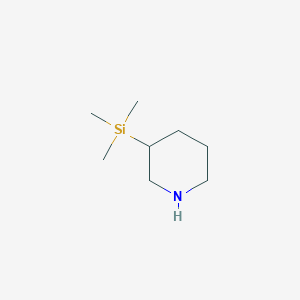

“Quinoxalin-6-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C14H12F3N3O2. It is a derivative of quinoxaline, a class of compounds that have shown a broad range of bioactivities .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves reactions with benzene-1,2-diamines . A novel and efficient method of visible-light-induced C3–H fluoroalkoxylation of quinoxalin-2 (1 H )-ones with fluoroalkyl alcohols has been developed . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Quinoxaline derivatives, including those with azetidinone structures, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown activity against different microorganisms, indicating their potential use in developing new antimicrobial agents (Vyas, Chauhan, & Parikh, 2007).

Pharmacological Activities

Novel 6H-Indolo(2,3-b)Quinoxaline fused Azetidinones have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antidepressant, neuroleptic, cytotoxic, antitubercular, antihypercholesterolemic, and antioxidant activities. This broad spectrum of activity highlights the versatility of quinoxaline derivatives in drug development (Padmini, Babu, & Madhavan, 2015).

Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. This indicates their potential application in treating conditions associated with 5-HT3 receptors, such as irritable bowel syndrome or nausea and vomiting associated with chemotherapy (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Aldose Reductase Inhibitors

Quinoxalin-2(1H)-one derivatives have been synthesized as potent and selective aldose reductase inhibitors. These compounds are particularly significant for their potential to combat diabetic complications through their antioxidant activity and ability to inhibit aldose reductase, an enzyme implicated in the development of various diabetic complications (Qin et al., 2015).

Antitrichomonal Agents

Quinoxaline N-oxides have been identified as a new class of agents with oral activity against trichomoniasis. This finding opens up new avenues for treating trichomoniasis, a common sexually transmitted infection (Glazer & Chappel, 1982).

Propriétés

IUPAC Name |

quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJBLJLKOWIGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

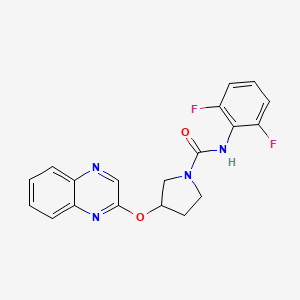

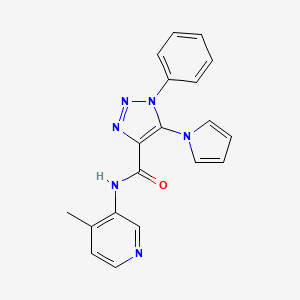

![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)

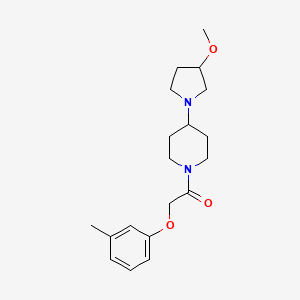

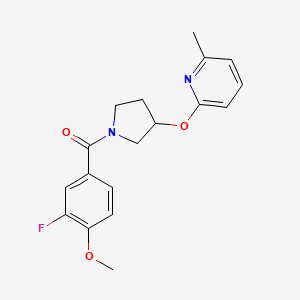

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)

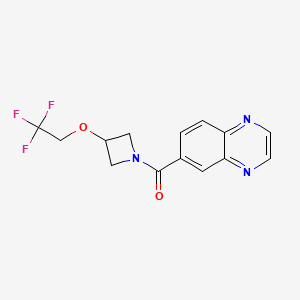

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)

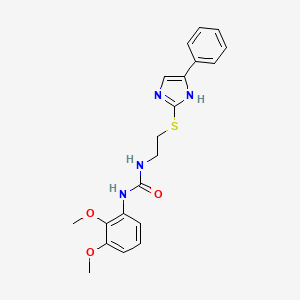

![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)